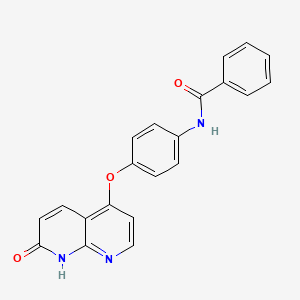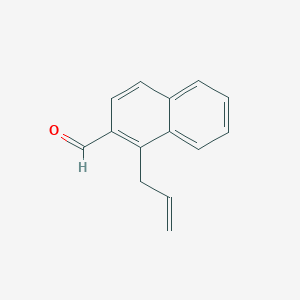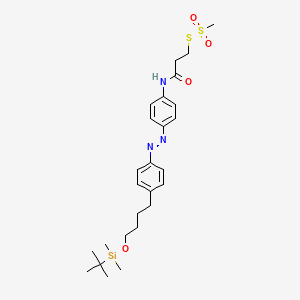
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a tert-Butyldimethylsilyl group, a diazenyl group, and a methanesulfonothioate group, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the tert-Butyldimethylsilyl ether, followed by the introduction of the diazenyl group through a diazotization reaction. The final step involves the formation of the methanesulfonothioate group via a sulfonation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The tert-Butyldimethylsilyl group can be oxidized under specific conditions, leading to the formation of silanol derivatives.
Reduction: The diazenyl group can be reduced to form amine derivatives.
Substitution: The methanesulfonothioate group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-Butyldimethylsilyl group enhances its stability and bioavailability, while the diazenyl group facilitates its binding to target molecules. The methanesulfonothioate group plays a crucial role in its reactivity, enabling it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
Azelastine Related Compound D: A compound with a similar structural motif but different pharmacological properties.
Compared to these compounds, (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H39N3O4S2Si |
|---|---|
Poids moléculaire |
549.8 g/mol |
Nom IUPAC |
N-[4-[[4-[4-[tert-butyl(dimethyl)silyl]oxybutyl]phenyl]diazenyl]phenyl]-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C26H39N3O4S2Si/c1-26(2,3)36(5,6)33-19-8-7-9-21-10-12-23(13-11-21)28-29-24-16-14-22(15-17-24)27-25(30)18-20-34-35(4,31)32/h10-17H,7-9,18-20H2,1-6H3,(H,27,30) |
Clé InChI |
BTBYVZFTPHWGAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
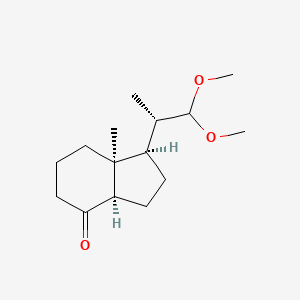
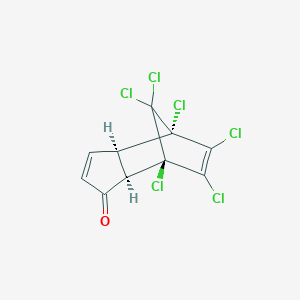

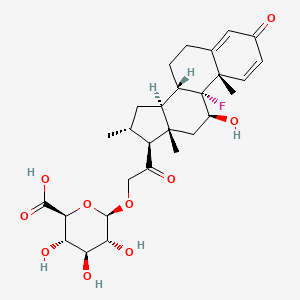
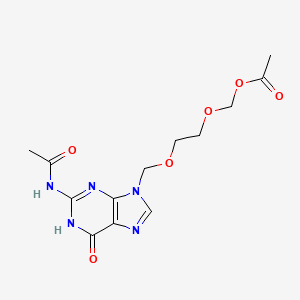
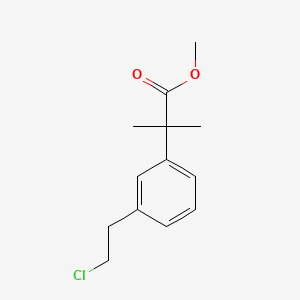
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)

